

An In-depth Technical Guide to the Physicochemical Properties of Brevinin-1RTa

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Compound of Interest

Compound Name: *Brevinin-1RTa*

Cat. No.: *B1577857*

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Introduction

Brevinin-1RTa is an antimicrobial peptide (AMP) originally identified from the skin secretions of the Chinese sucker frog, *Amolops ricketti*^{[1][2]}. It belongs to the Brevinin-1 family, a class of AMPs found in Ranidae frogs known for their broad-spectrum antimicrobial activity^[3]. These peptides are a crucial component of the frog's innate immune system. Structurally, Brevinin-1 peptides are typically cationic, consist of 24 amino acid residues, and are characterized by a highly conserved C-terminal heptapeptide loop, known as the "Rana box," formed by a disulfide bridge between two cysteine residues^{[3][4]}. This guide provides a detailed overview of the core physicochemical properties of **Brevinin-1RTa**, methodologies for its functional characterization, and insights into its mechanism of action.

Core Physicochemical Properties

The biological function of an antimicrobial peptide is intrinsically linked to its physicochemical characteristics. These properties govern its interaction with microbial membranes, its stability, and its selectivity towards target cells.

Data Summary

The fundamental physicochemical properties of **Brevinin-1RTa** are summarized in the table below. These values are calculated based on its primary amino acid sequence.

Property	Value	Source / Method
Amino Acid Sequence	FLPLLAGVVANFLPQIICKIAR KC	[1]
Full Name	Phe-Leu-Pro-Leu-Leu-Ala-Gly- Val-Val-Ala-Asn-Phe-Leu-Pro- Gln-Ile-Ile-Cys-Lys-Ile-Ala-Arg- Lys-Cys	[1]
Length (Amino Acids)	24	[1]
Molecular Weight	2699.4 Da	Calculated
Theoretical Isoelectric Point (pI)	9.85	Calculated
Net Charge at pH 7.0	+3	Calculated
Key Structural Feature	C-terminal "Rana box" (Cys ¹⁸ -Lys-Ile-Ala-Arg-Lys-Cys ²⁴)	[2][3]

Brevinin-1RTa's high isoelectric point and positive net charge at physiological pH are critical for its initial electrostatic attraction to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria[5].

Experimental Protocols

Standardized assays are essential for evaluating the efficacy and therapeutic potential of AMPs like **Brevinin-1RTa**. The following protocols are commonly employed in the field.

Antimicrobial Activity Assay (MIC/MBC Determination)

This assay determines the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the peptide.

- Objective: To quantify the lowest peptide concentration that inhibits visible microbial growth (MIC) and the lowest concentration that kills 99.9% of the initial inoculum (MBC).

- Methodology: A broth microdilution method is typically used.
 - Preparation: A two-fold serial dilution of **Brevinin-1RTa** is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
 - Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) to a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
 - Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
 - MIC Determination: The MIC is recorded as the lowest peptide concentration in which no visible turbidity is observed.
 - MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto agar plates. After incubation, the MBC is determined as the lowest concentration that results in no colony growth.

Hemolytic Activity Assay

This assay assesses the peptide's cytotoxicity against red blood cells, a key indicator of its potential toxicity to mammalian cells.

- Objective: To determine the concentration of **Brevinin-1RTa** that causes lysis of red blood cells.
- Methodology:
 - Preparation: Freshly collected red blood cells (often from horse or human donors) are washed with a phosphate-buffered saline (PBS) solution and resuspended to a final concentration (e.g., 2% v/v).
 - Incubation: 100 µL of the cell suspension is incubated with 100 µL of serially diluted **Brevinin-1RTa** in a 96-well plate for a specified time (e.g., 1 hour at 37°C).
 - Controls: A negative control (PBS) and a positive control (a lytic agent like 0.1% Triton X-100) are included.

- Measurement: The plate is centrifuged, and the supernatant is transferred to a new plate. The release of hemoglobin is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 410-540 nm)[6].
- Calculation: The percentage of hemolysis is calculated relative to the positive control.

Cytotoxicity Assay (MTT Assay)

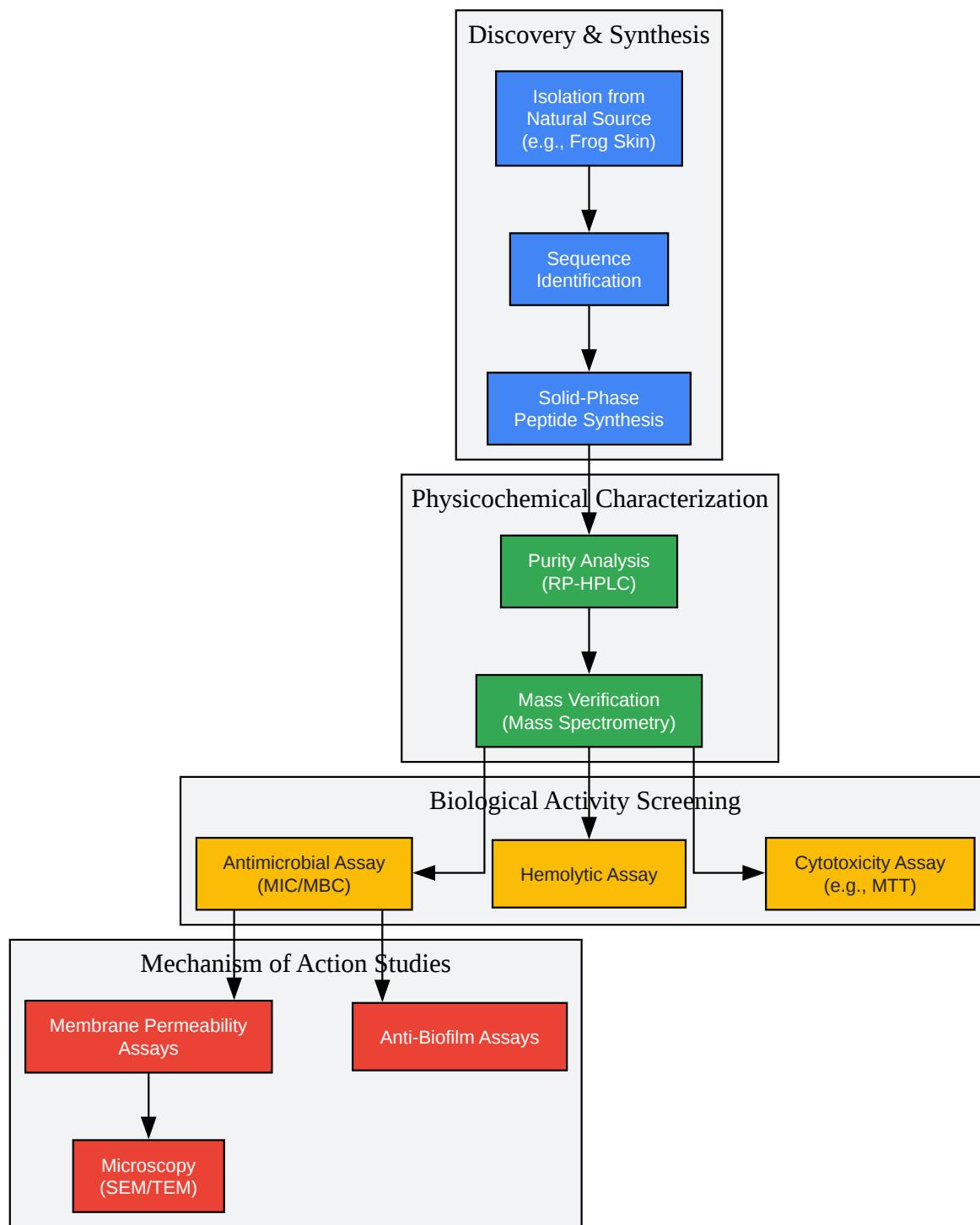
This assay measures the peptide's effect on the metabolic activity of mammalian cell lines, providing a broader view of its cytotoxicity.

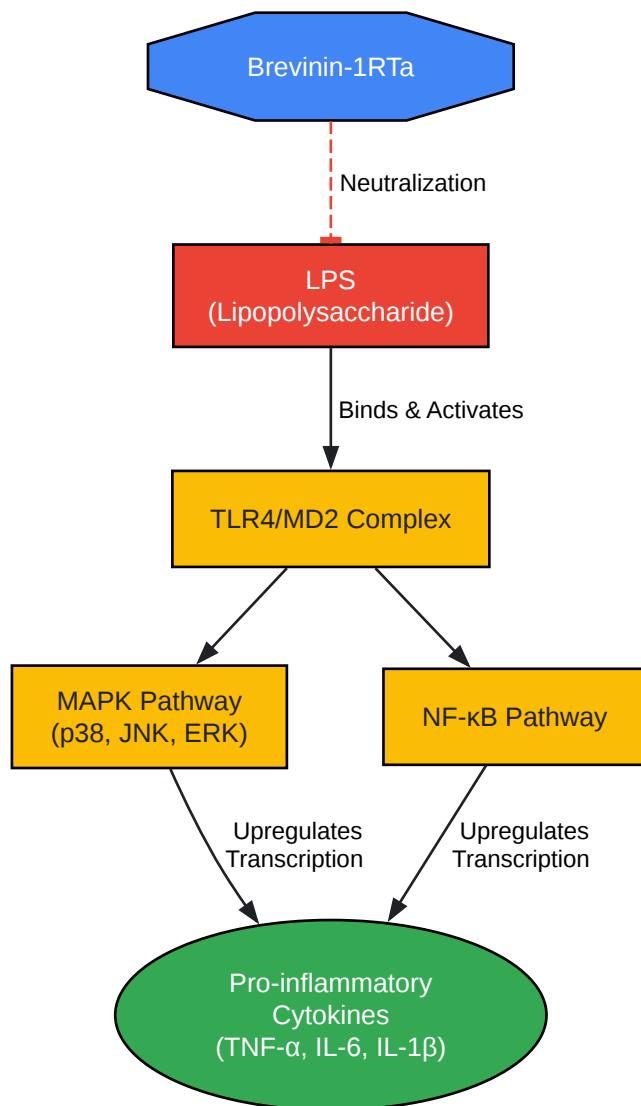
- Objective: To evaluate the cytotoxic effect of **Brevinin-1RTa** on nucleated mammalian cells.
- Methodology:
 - Cell Seeding: Mammalian cells (e.g., HaCaT keratinocytes, RAW 264.7 macrophages) are seeded in a 96-well plate and allowed to adhere overnight[7][8].
 - Treatment: The cells are treated with various concentrations of **Brevinin-1RTa** and incubated for a defined period (e.g., 24 hours).
 - MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
 - Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or an acidic solution of SDS).
 - Measurement: The absorbance is measured at approximately 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

Visualizations: Workflows and Pathways

Experimental Workflow for AMP Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of an antimicrobial peptide like **Brevinin-1RTa**.





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